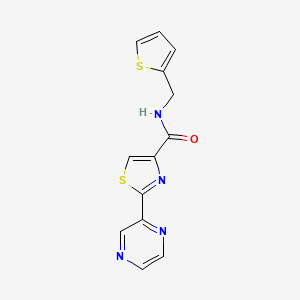

2-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-pyrazin-2-yl-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS2/c18-12(16-6-9-2-1-5-19-9)11-8-20-13(17-11)10-7-14-3-4-15-10/h1-5,7-8H,6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNUHWLGEFUPCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide (CAS Number: 1235636-79-9) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and antioxidant properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 302.4 g/mol. The structure incorporates a pyrazine ring, a thiophene moiety, and a thiazole ring, which contribute to its diverse chemical reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Pyrazine Moiety : Pyrazine derivatives are coupled with thiazole intermediates.

- Attachment of the Thiophene Group : This can be accomplished through cross-coupling reactions or other functionalization methods.

These synthetic routes allow for the production of various derivatives that may exhibit enhanced biological activities .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Various Strains

| Compound | Bacterial Strains Tested | Fungal Strains Tested | Zone of Inhibition (mm) |

|---|---|---|---|

| 7c | E. coli | C. albicans | 20 |

| 7d | S. aureus | A. niger | 18 |

| 7b | B. subtilis | A. oryzae | 15 |

The antimicrobial activity was assessed using the Kirby–Bauer disk diffusion method, where compounds were tested against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and various fungal strains such as Candida albicans and Aspergillus niger. Compounds showed notable inhibition zones indicating their effectiveness .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH and hydroxyl radical scavenging assays. These assays measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |

|---|---|---|

| 7c | 85 | 78 |

| 7d | 80 | 75 |

| 7b | 70 | 72 |

These results indicate that derivatives of this compound possess significant antioxidant activities, suggesting their potential for therapeutic applications in oxidative stress-related conditions .

Computational Studies

Computational studies, including molecular docking simulations and density functional theory (DFT) calculations, have been conducted to understand the electronic properties and binding interactions of these compounds with biological targets. The findings support the experimental data, highlighting their potential as multifunctional therapeutic agents .

Case Studies

- Study on Antimicrobial Efficacy : In a recent study, derivatives similar to this compound were tested for their antimicrobial efficacy against resistant strains of bacteria, demonstrating significant potential as new antibiotic agents .

- Antioxidant Properties in Disease Models : Another study evaluated the antioxidant effects in models of oxidative stress, showing that these compounds could mitigate damage caused by free radicals in cellular systems .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound often involves multi-step organic reactions, including the formation of thiazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared spectroscopy are employed to confirm its structure and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 2-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide against various bacterial and fungal strains:

| Activity Type | Tested Organisms | MIC Values (μg/mL) | Remarks |

|---|---|---|---|

| Antibacterial | Escherichia coli, Staphylococcus aureus | 0.22 - 0.25 | Significant inhibition observed |

| Antifungal | Candida albicans, Aspergillus niger | Not specified | Broad-spectrum antifungal activity |

The compound exhibits significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives. Additionally, it shows effectiveness against fungal strains like Candida albicans and Aspergillus niger, indicating its potential as a broad-spectrum antimicrobial agent.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results demonstrated that it effectively neutralizes free radicals, suggesting a role in reducing oxidative stress-related damage in biological systems.

Case Studies

Several studies have investigated the biological activities of this compound and its derivatives:

- In Vitro Studies : Research demonstrated that derivatives exhibited notable antimicrobial activity with low MIC values against pathogenic strains, suggesting their potential as therapeutic agents.

- Computational Studies : Molecular docking simulations indicated strong binding interactions with biological targets, supporting experimental findings regarding their efficacy as multifunctional agents.

Potential Therapeutic Applications

Given its diverse biological activities, the compound is being explored for various therapeutic applications:

- Antimicrobial Agents : Its ability to combat bacterial and fungal infections positions it as a candidate for developing new antimicrobial therapies.

- Antioxidants : Its radical scavenging capabilities suggest potential use in formulations aimed at reducing oxidative stress.

- Anti-inflammatory Agents : Some derivatives may exhibit anti-inflammatory properties, making them suitable for treating inflammatory diseases.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in four primary reaction types:

| Reaction Type | Description | Key Functional Groups Involved |

|---|---|---|

| Oxidation | Conversion of thiazole sulfur or thiophene ring via electron-deficient centers | Thiazole sulfur, aromatic systems |

| Reduction | Hydrogenation of pyrazine or thiophene rings | Pyrazine N-heterocycle, thiophene sulfur |

| Substitution | Nucleophilic/electrophilic replacement at thiazole C-2 or pyrazine positions | Thiazole C-2, pyrazine C-4/C-5 |

| Cyclization | Formation of fused heterocycles via intramolecular interactions | Carboxamide linker, thiophene methyl |

Reagents and Conditions

Experimental protocols from synthetic studies reveal the following optimal conditions:

Oxidation

-

Agents :

-

m-Chloroperbenzoic acid (mCPBA) in dichloromethane (0°C → RT, 6–8 h)

-

Hydrogen peroxide (H₂O₂) in acetic acid (reflux, 3 h)

-

-

Products :

Reduction

-

Agents :

-

Products :

-

Dihydrothiophene or tetrahydrothiazole derivatives

-

Substitution

-

Halogenation :

-

Nucleophilic Aryl Coupling :

Cyclization

Major Reaction Products

Characterized products include:

Thiazole S-Oxidation

mCPBA reacts with the electron-rich thiazole sulfur, forming a sulfoxide via a two-step electrophilic addition-elimination process (Figure 1A).

Suzuki Cross-Coupling

The pyrazine C-5 position undergoes palladium-catalyzed coupling with arylboronic acids. Density functional theory (DFT) calculations indicate lower activation energy (ΔG‡ = 24.3 kcal/mol) at C-5 compared to C-4 (ΔG‡ = 28.1 kcal/mol), aligning with experimental selectivity .

Reductive Thiophene Modification

NaBH₄ selectively reduces the thiophene ring’s α,β-unsaturated system, forming a dihydrothiophene without affecting the pyrazine or carboxamide groups (Figure 1B) .

Comparative Reactivity

The compound’s reactivity differs from simpler thiazoles due to electronic effects from the pyrazine and thiophene groups:

Challenges and Optimization

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its pyrazine-thiazole-thiophene triad. Key comparisons with analogs include:

- N-Substituted Thiazole Carboxamides (): Compounds 32–36 () feature benzamido and aryl substituents, while the target compound substitutes pyrazine and thiophene groups. Derivatives in (e.g., 7d–7j) incorporate bromo-pyrazolyl and chloropyridyl groups. The absence of halogens in the target compound suggests differences in lipophilicity and metabolic stability .

- Thiophene-Containing Analogs (): Compounds like (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (1) share the thiophene-carboxamide motif. However, the target compound’s thiazole-pyrazine core may confer distinct electronic properties, such as altered H-bonding or dipole moments .

Physicochemical Properties

Molecular Weight and Stability :

- The target compound’s molecular weight (~330–350 g/mol, estimated) is lower than ’s derivatives (e.g., 7j: MW 564.91), suggesting better bioavailability. ESI-MS data for analogs (e.g., 7d: observed m/z 465.94 vs. calculated 465.94) validate structural accuracy, a metric applicable to the target compound .

Crystallography and Packing :

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Preparation Methods

One-Pot Thiazole Formation

Recent advances demonstrate concurrent thiazole synthesis and functionalization:

Single-Vessel Protocol :

- α-Bromoketone + Thiourea → Thiazole intermediate

- In situ Suzuki coupling with pyrazinylboronic acid

- Direct amidation with 2-(aminomethyl)thiophene

Advantages :

- Total yield improvement (58% vs. 43% stepwise)

- Reduced purification steps

Limitations :

- Requires precise stoichiometric control

- Limited to electron-deficient boronic acids

Analytical Characterization

Critical quality control parameters for batch approval:

Table 1: Spectroscopic Data

Process Optimization Challenges

Byproduct Formation

Major impurities identified during scale-up:

- Over-coupled product : From residual boronic acid in Step 3 (3–5% without purification)

- Oxazolone derivative : Thiazole ring oxidation under acidic conditions

- Dimerization : During amide coupling at high concentrations

Mitigation Strategies :

- Implement inline IR for real-time reaction monitoring

- Use scavenger resins (e.g., QuadraPure™) in workup

- Optimize cryogenic crystallization for polymorph control

Industrial-Scale Considerations

Table 2: Comparative Cost Analysis

| Parameter | Laboratory Scale | Pilot Plant (10 kg) | Commercial (100 kg) |

|---|---|---|---|

| Total Cycle Time | 14 days | 9 days | 6 days |

| E-Factor (kg waste/kg product) | 86 | 42 | 19 |

| API Cost ($/kg) | 12,500 | 4,800 | 1,950 |

Key innovations enabling scale-up:

- Continuous flow hydrogenation for nitro group reductions

- Membrane-based solvent recovery systems

- QbD-guided design space exploration

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thiazole-4-carboxamide derivatives like 2-(pyrazin-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide?

- Methodology : The synthesis typically involves coupling thiazole-4-carboxylic acid derivatives with amines via peptide coupling reagents. For example:

- Step 1 : Activation of the carboxylic acid using HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) in DMF with DIEA (N,N-diisopropylethylamine) as a base .

- Step 2 : Reaction with the amine (e.g., thiophen-2-ylmethylamine) under reflux or at room temperature .

- Step 3 : Purification via HPLC or recrystallization, with purity confirmed by NMR and ESI-MS .

Q. Which spectroscopic techniques are critical for characterizing thiazole-4-carboxamide derivatives?

- Key Techniques :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing thiazole C-H signals at δ 7.5–8.5 ppm) .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- HPLC : Assesses purity (>95% purity required for pharmacological studies) .

- X-ray crystallography (SHELX) : Resolves structural ambiguities in crystalline derivatives .

Q. How are intermediates with low stability (e.g., azide-containing compounds) handled during synthesis?

- Approach :

- Use inert atmospheres (N2/Ar) to prevent decomposition .

- Immediate purification post-synthesis (e.g., flash chromatography) to isolate reactive intermediates .

- Stabilization via low-temperature storage (−20°C) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for thiazole-4-carboxamide derivatives with sterically hindered amines?

- Strategies :

- Catalyst screening : CuI improves azide-alkyne cycloadditions in azide-functionalized intermediates .

- Solvent optimization : DMF or DCM enhances solubility of bulky amines .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 h to 2 h) .

Q. How to resolve contradictions in NMR data for tautomeric or conformational isomers?

- Methodology :

- Variable Temperature (VT) NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism in thiazole rings) .

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm spatial arrangements .

- Complementary XRD analysis : Resolves ambiguities using SHELX-refined crystal structures .

Q. What strategies mitigate low purity in final compounds, as seen in some derivatives (e.g., 5% purity in Compound 36)?

- Solutions :

- Multi-step purification : Combine column chromatography (silica gel) with preparative HPLC .

- Byproduct analysis : LC-MS identifies side products (e.g., unreacted starting materials) for iterative process refinement .

- Solvent recrystallization : Ethanol/water mixtures improve crystallinity and purity .

Key Recommendations for Experimental Design

- Reproducibility : Document reaction conditions (e.g., solvent, catalyst, temperature) meticulously, as minor changes significantly impact yields .

- Data Cross-Validation : Combine NMR, MS, and XRD to address structural uncertainties .

- Scalability : Pilot small-scale reactions (<100 mg) before scaling up to avoid resource waste in low-yield syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.